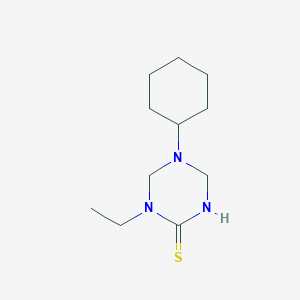

5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3S/c1-2-13-9-14(8-12-11(13)15)10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOBWQTVPAUEOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CN(CNC1=S)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 5 Cyclohexyl 1 Ethyl 1,3,5 Triazinane 2 Thione

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

No experimental FT-IR spectrum for 5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione has been published. An FT-IR spectrum of this compound would be expected to display characteristic absorption bands for C-H stretching of the alkyl and cycloalkyl groups, C-N stretching vibrations, and a prominent band corresponding to the C=S (thione) stretching frequency. The analysis of FT-IR spectra of related 1,3,5-triazinane-2,4,6-trithiones indicates that the C=S vibrational modes can be identified in the Raman spectra. nih.gov

Raman Spectroscopy

Raman spectroscopy would be a valuable tool for identifying the vibrational modes of the this compound molecule. This technique provides information about the molecular structure, identifying characteristic vibrations of functional groups. Key vibrational modes would include:

C=S (Thione) Stretching: A prominent band characteristic of the thione group.

Triazinane Ring Vibrations: Complex vibrational modes including ring stretching and deformation, which would be sensitive to the substitution pattern.

Cyclohexyl Group Vibrations: Characteristic C-H stretching and bending modes, as well as ring vibrations of the cyclohexyl substituent.

Ethyl Group Vibrations: C-H stretching and bending modes associated with the ethyl group.

A data table of expected Raman shifts would be presented here if experimental data were available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Mass Spectrometry (MS): This technique would reveal the mass-to-charge ratio (m/z) of the molecular ion [M]⁺, which should correspond to the molecular weight of the compound. The fragmentation pattern would offer insights into the molecule's structure, showing characteristic losses of the cyclohexyl and ethyl substituents.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₉N₃S).

| Technique | Measurement | Expected Result |

| MS | Molecular Ion (m/z) | [Data not available] |

| HRMS | Exact Mass [M+H]⁺ | [Data not available] |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography would be the definitive method for determining the three-dimensional solid-state structure of this compound. This powerful technique would provide precise information on:

Bond Lengths and Angles: Confirming the geometry of the triazinane ring and its substituents.

Conformation: Determining the preferred conformation of the triazinane ring (e.g., chair, boat) and the orientation of the cyclohexyl and ethyl groups.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential hydrogen bonding or other non-covalent interactions.

A table summarizing key crystallographic parameters such as crystal system, space group, unit cell dimensions, and bond lengths would be included if a crystal structure had been determined.

Elemental Analysis

Elemental analysis would be used to determine the weight percentage of carbon, hydrogen, nitrogen, and sulfur in a purified sample of the compound. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula (C₁₀H₁₉N₃S) to confirm the purity and elemental composition of the synthesized compound.

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | [Calculated Value] | [Data not available] |

| Hydrogen (H) | [Calculated Value] | [Data not available] |

| Nitrogen (N) | [Calculated Value] | [Data not available] |

| Sulfur (S) | [Calculated Value] | [Data not available] |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

No dedicated Density Functional Theory (DFT) studies for 5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione were found in the available literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which could provide significant insights into the molecule's properties. However, specific applications of this method to the target compound have not been published.

Geometry Optimization and Conformational Analysis

There are no published studies on the geometry optimization or conformational analysis of this compound. Such studies would theoretically determine the most stable three-dimensional shape of the molecule, including bond lengths, bond angles, and dihedral angles. Analysis of the various possible conformations of the triazinane and cyclohexyl rings (e.g., chair, boat, twist-boat) and the orientation of the ethyl group is not available.

Electronic Structure and Molecular Orbital Analysis

Information regarding the electronic structure, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), or charge distribution for this compound is not present in the scientific literature. This type of analysis is crucial for understanding the molecule's reactivity, stability, and intermolecular interaction sites.

Vibrational Frequencies and Spectroscopic Parameter Predictions

No computational studies predicting the vibrational frequencies (e.g., IR, Raman spectra) or other spectroscopic parameters (e.g., NMR chemical shifts) for this compound have been published. Theoretical vibrational analysis helps in the assignment of experimental spectral bands to specific molecular motions.

Reaction Mechanism Elucidation and Transition State Analysis

There is no available research that employs computational methods to elucidate reaction mechanisms or analyze transition states involving this compound.

Molecular Dynamics Simulations

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations could provide insights into the dynamic behavior of the molecule over time, including conformational changes and interactions with solvents or other molecules, but this research has not been conducted or published for this specific compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

No Quantitative Structure-Property Relationship (QSPR) models specifically developed for or including this compound were identified. QSPR studies correlate variations in molecular structure with changes in chemical or physical properties, but the necessary data and models for this compound are absent from the literature.

Chemical Reactivity and Derivatization of 5 Cyclohexyl 1 Ethyl 1,3,5 Triazinane 2 Thione

Reactions at the Thiocarbonyl (C=S) Group

The thiocarbonyl group is a key site for the chemical modification of 5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione, readily undergoing reactions such as desulfurization and S-alkylation.

Desulfurization: This process involves the removal of the sulfur atom from the thiocarbonyl group, typically leading to the corresponding urea (B33335) derivative. A variety of desulfurizing agents can be employed for this transformation. For instance, oxidative desulfurization of N,N'-disubstituted thioureas can be achieved using reagents like hydrogen peroxide in acetic acid. Other methods include the use of metal oxides or electrochemical approaches. mans.edu.egclockss.orgnih.gov The reaction generally proceeds by oxidation of the thiocarbonyl group, followed by hydrolysis to yield the urea analog.

S-Alkylation: The sulfur atom of the thiocarbonyl group is nucleophilic and can be readily alkylated with various electrophiles, such as alkyl halides. This reaction leads to the formation of 2-alkylthio-3,4,5,6-tetrahydro-1,3,5-triazine hydrohalides. For example, the alkylation of 5-tert-butylhexahydro-1,3,5-triazine-2-thione with alkyl halides or bromoacetates proceeds smoothly to yield the corresponding S-alkylated products. mans.edu.eg This reaction is a versatile method for introducing a wide range of functional groups at the 2-position of the triazinane ring.

Table 1: Examples of Reactions at the Thiocarbonyl Group of Analogous 1,3,5-Triazinane-2-thiones

| Starting Material | Reagent(s) | Product | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-tert-Butylhexahydro-1,3,5-triazine-2-thione | Methyl Iodide | 2-(Methylthio)-5-tert-butyl-3,4,5,6-tetrahydro-1,3,5-triazine hydroiodide | S-Alkylation | Not Reported | mans.edu.eg |

| 5-tert-Butylhexahydro-1,3,5-triazine-2-thione | Ethyl Bromoacetate | 2-(Ethoxycarbonylmethylthio)-5-tert-butyl-3,4,5,6-tetrahydro-1,3,5-triazine hydrobromide | S-Alkylation | Not Reported | mans.edu.eg |

| N,N'-Diphenylthiourea | Electrochemical Oxidation with TMSN3 | 1,4-Diphenyl-1H-tetrazol-5-amine | Desulfurizative Cyclization | 74 | mans.edu.eg |

| N,N'-Di-p-tolylthiourea | Electrochemical Oxidation with TMSN3 | 1,4-Di-p-tolyl-1H-tetrazol-5-amine | Desulfurizative Cyclization | 83 | mans.edu.eg |

Modifications at Nitrogen Centers

The nitrogen atoms in the 1,3,5-triazinane (B94176) ring are nucleophilic and can participate in alkylation and acylation reactions, although their reactivity is influenced by the presence of the electron-withdrawing thiocarbonyl group and the steric hindrance from the existing substituents.

N-Alkylation: Direct alkylation of the nitrogen atoms in the 1,3,5-triazinane-2-thione (B1225330) ring can be challenging due to the potential for competing S-alkylation. However, under specific conditions, N-alkylation can be achieved. The reactivity of the nitrogen atoms is expected to be in the order N1/N3 > N5, with the N-ethyl and N-cyclohexyl groups influencing the steric accessibility of the adjacent nitrogen atoms. Synthetic strategies for N-substituted 1,3,5-triazines often involve the condensation of amines with formaldehyde (B43269). mountainscholar.org

N-Acylation: The nitrogen atoms of the triazinane ring can be acylated using acylating agents such as acyl chlorides or anhydrides. In unsymmetrical thioureas, regioselective N-acylation is often observed, with the acylation occurring at the less sterically hindered or more nucleophilic nitrogen atom. The reaction conditions, including the choice of base and solvent, can significantly influence the outcome of the acylation reaction. researchgate.net

Transformations Involving the Cyclohexyl Moiety

The cyclohexyl group attached to the N5 position of the triazinane ring is generally considered to be chemically robust and less reactive compared to the heterocyclic core. However, under certain conditions, transformations involving this moiety are possible. These reactions typically require harsh conditions and are not as common as modifications to the triazinane ring itself. Potential transformations could include free-radical halogenation or oxidation to introduce new functional groups on the cyclohexane (B81311) ring. However, such reactions would likely require careful optimization to avoid degradation of the triazinane-2-thione core. researchgate.net

Ring-Opening and Ring-Closure Reactions

The hexahydro-1,3,5-triazine ring is susceptible to both acid- and base-catalyzed ring-opening reactions. The stability of the ring is dependent on the nature of the substituents on the nitrogen atoms and the reaction conditions.

Ring-Opening: In the presence of strong acids or bases, the triazinane ring can undergo hydrolysis or cleavage, leading to the formation of linear amine and formaldehyde derivatives. The reaction is initiated by protonation or deprotonation of a ring nitrogen atom, followed by nucleophilic attack and subsequent ring cleavage. A review of the literature indicates that 1,3,5-triazines can undergo ring-opening when treated with various nucleophiles. researchgate.netresearchgate.net

Ring-Closure Reactions: Conversely, the 1,3,5-triazinane-2-thione scaffold can be formed through ring-closure reactions. The synthesis of hexahydro-1,3,5-triazine derivatives often involves the condensation of an amine with formaldehyde and a source of the thiocarbonyl group, such as thiourea (B124793) or carbon disulfide. mountainscholar.orgresearchgate.netmdpi.com

Synthesis of Hybrid Heterocyclic Architectures

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the thiocarbonyl group and one or more of the ring nitrogen atoms in cyclization reactions with appropriate bifunctional reagents.

For example, 1,3,5-triazinane-2-thiones can be precursors for the synthesis of thiazolo[3,2-a] mans.edu.egmans.edu.egcurtin.edu.autriazines. mans.edu.egclockss.org This transformation typically involves the reaction of the triazinane-2-thione with a suitable reagent that can react with both the sulfur and a nitrogen atom to form a new five-membered ring fused to the triazine core. Similarly, the synthesis of pyrimido[1,2-a] mans.edu.egmans.edu.egcurtin.edu.autriazines from related triazine derivatives has also been reported, suggesting that this compound could potentially be used in the construction of such bicyclic systems. curtin.edu.aursc.org

Table 2: Examples of Hybrid Heterocycle Synthesis from Related Triazine Derivatives

| Starting Material | Reagent(s) | Product | Product Class | Reference |

|---|---|---|---|---|

| 2-Iminothiazolidin-4-one | Aniline, Formaldehyde | 3-Phenyl-3,4-dihydro-2H-thiazolo[3,2-a] mans.edu.egmans.edu.egcurtin.edu.autriazin-6(7H)-one | Thiazolo[3,2-a] mans.edu.egmans.edu.egcurtin.edu.autriazine | mans.edu.eg |

| Thioammeline | 1,2-Dibromoethane | Thiazolo[3,2-a] mans.edu.egmans.edu.egcurtin.edu.autriazine derivative | Thiazolo[3,2-a] mans.edu.egmans.edu.egcurtin.edu.autriazine | clockss.org |

| (6-Oxo-1,6-dihydropyrimidin-2-yl)guanidines | Triethyl orthoacetate | 4-Substituted-2-methyl-6H-pyrimido[1,2-a] mans.edu.egmans.edu.egcurtin.edu.autriazin-6-ones | Pyrimido[1,2-a] mans.edu.egmans.edu.egcurtin.edu.autriazine | rsc.org |

| Imidazo[4,5-e]-1,2,4-triazine-3-thiones | Dimethyl acetylenedicarboxylate | Imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines | Imidazo[4,5-e]thiazolo[3,2-b]triazine | beilstein-journals.org |

Coordination Chemistry of 1,3,5 Triazinane 2 Thione Ligands

Complexation with Transition Metals: A Field of Postulation

While no specific studies have been conducted on the complexation of 5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione with transition metals, the behavior of analogous N,S-heterocyclic thione ligands allows for informed postulation on its potential coordination chemistry.

Ligand Binding Modes and Coordination Geometries: Theoretical Considerations

Based on the structural features of this compound, which possesses both nitrogen and sulfur donor atoms, several binding modes with transition metal ions can be hypothesized. The thione group (-C=S) is a soft donor and would be expected to coordinate readily to soft transition metals. Additionally, the nitrogen atoms of the triazinane ring could participate in coordination, potentially leading to various binding motifs.

Potential Binding Modes:

Monodentate S-coordination: The ligand could bind to a metal center solely through the sulfur atom of the thione group. This is a common coordination mode for many heterocyclic thiones.

Bidentate N,S-chelation: Depending on the flexibility of the triazinane ring, the ligand could potentially form a chelate ring by coordinating through the sulfur atom and one of the adjacent ring nitrogen atoms.

Bridging Coordination: In polynuclear complexes, the ligand could act as a bridge between two or more metal centers, utilizing either the sulfur atom alone or in combination with one or more nitrogen atoms.

The resulting coordination geometries would be dictated by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Geometries such as tetrahedral, square planar, or octahedral could be anticipated.

Structural Characterization of Metal Complexes: An Open Area for Research

The definitive structural characterization of any metal complexes involving this compound would necessitate synthesis and subsequent analysis using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. Such studies would be crucial to confirm the postulated binding modes and to elucidate the precise geometric and electronic structures of these hypothetical complexes. To date, no such structural data has been reported.

Applications in Catalysis as Ligand Scaffolds: Untapped Potential

The application of transition metal complexes as catalysts is a cornerstone of modern chemistry. While 1,3,5-triazine-based ligands have been explored in catalysis, the potential of this compound in this capacity remains entirely unexplored. researchgate.net The presence of both nitrogen and sulfur donor atoms could allow for the formation of stable metal complexes with tunable electronic and steric properties, which are key parameters in catalyst design.

Hypothetically, metal complexes of this ligand could find applications in various catalytic transformations, such as oxidation reactions, C-C coupling reactions, or polymerization processes. However, without experimental data, any discussion of its catalytic utility is purely speculative.

Formation of Supramolecular Assemblies and Coordination Polymers: A Hypothetical Landscape

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Coordination polymers are a subclass of supramolecular assemblies where metal ions are linked by organic ligands to form extended networks. The structure of this compound, with its potential for multiple coordination sites and intermolecular interactions (such as hydrogen bonding or van der Waals forces involving the cyclohexyl and ethyl groups), suggests that it could be a viable building block for the construction of supramolecular assemblies and coordination polymers. researchgate.net

The formation of such extended structures would depend on the coordination preferences of the metal ion and the specific reaction conditions. The resulting architectures could range from one-dimensional chains to two- or three-dimensional networks, potentially exhibiting interesting properties such as porosity or unique host-guest chemistry. As with its other coordination chemistry aspects, the ability of this compound to form such assemblies is yet to be experimentally verified.

An extensive search for scientific literature and data pertaining to the chemical compound This compound has revealed a significant lack of specific research on its advanced applications and functional studies. Despite targeted queries related to its use in materials science, agrochemical applications, enzyme interactions, and general in vitro biological activity, no dedicated studies or detailed findings for this particular compound could be located.

The search did identify research on compounds with similar structural motifs, such as various derivatives of 1,3,5-triazine (B166579), 1,2,4-triazole, and other heterocyclic systems containing cyclohexyl or thione groups. These related compounds have been investigated for a range of applications, including as antimicrobial agents, enzyme inhibitors, and in materials science. However, in strict adherence to the request to focus solely on This compound , the findings for these related but distinct molecules cannot be presented as representative of the subject compound.

Basic chemical identifiers for a closely related compound, 5-cyclohexyl-1,3,5-triazinane-2-thione (lacking the 1-ethyl group), are available, but this information does not extend to the specific applications outlined in the query.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as the primary research data for This compound appears to be absent from the public scientific domain based on the conducted searches. No data tables or detailed research findings can be provided for the advanced applications of this specific compound.

Conclusion and Future Research Directions in 1,3,5 Triazinane 2 Thione Chemistry

Current Challenges in Synthesis and Characterization

The synthesis and characterization of unsymmetrically substituted 1,3,5-triazinane-2-thiones present a number of challenges that researchers in the field are actively working to overcome.

Synthesis:

The construction of the 1,3,5-triazinane (B94176) ring with specific substituents at the 1, 3, and 5 positions, particularly with different alkyl or aryl groups, can be a complex undertaking. One of the primary challenges lies in achieving regioselectivity. Multicomponent reactions, a common and efficient method for constructing such heterocyclic systems, can sometimes lead to a mixture of products if the reactivity of the starting materials is not carefully controlled. organic-chemistry.org For a compound like 5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione, the introduction of the cyclohexyl and ethyl groups onto specific nitrogen atoms requires a strategic synthetic design to avoid the formation of isomeric byproducts.

Furthermore, steric hindrance from bulky substituents, such as the cyclohexyl group, can significantly impact reaction rates and yields. The choice of catalysts and reaction conditions is crucial to overcome these steric barriers and facilitate the desired transformations. researchgate.net The thione functional group can also be sensitive to certain reagents and conditions, necessitating careful protection or late-stage introduction into the molecule.

Characterization:

The characterization of 1,3,5-triazinane-2-thiones relies on a suite of spectroscopic techniques. While standard methods provide essential information, the interpretation of the data can be complex.

| Technique | Information Provided | Potential Challenges |

| ¹H NMR Spectroscopy | Provides information on the proton environment, including the number of protons, their chemical shifts, and coupling patterns. | Overlapping signals from the cyclohexyl and ethyl groups can complicate spectral interpretation. The dynamic nature of the triazinane ring (ring flipping) can lead to broadened signals. |

| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. | The chemical shift of the thione carbon (C=S) is a key diagnostic peak. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the C=S (thione) and C-N bonds. | The C=S stretching vibration can sometimes be weak and difficult to assign definitively. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural elucidation. | Fragmentation patterns can be complex, requiring careful analysis to piece together the structure. |

| X-ray Crystallography | Provides unambiguous determination of the three-dimensional structure of the molecule in the solid state. | Obtaining single crystals of sufficient quality for X-ray diffraction analysis can be a significant challenge. |

This table provides a summary of common characterization techniques and potential challenges in the context of 1,3,5-triazinane-2-thiones.

Emerging Research Avenues for Novel Derivatives

The 1,3,5-triazinane-2-thione (B1225330) scaffold is a versatile platform for the development of novel derivatives with a wide range of potential applications. The presence of the cyclohexyl, ethyl, and thione moieties in this compound offers multiple avenues for structural modification and functionalization.

One promising area of research is the exploration of the biological activity of these compounds. The broader family of 1,3,5-triazine (B166579) derivatives has been shown to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. nih.govmdpi.com By systematically modifying the substituents on the triazinane ring, it may be possible to develop new therapeutic agents with enhanced potency and selectivity. For instance, the lipophilic nature of the cyclohexyl group could be leveraged to improve cell membrane permeability, a key factor in drug efficacy.

In the realm of materials science, the unique electronic and structural properties of 1,3,5-triazine derivatives make them attractive candidates for the development of novel functional materials. ekb.eg The thione group, with its sulfur atom, can participate in coordination with metal ions, opening up possibilities for the design of new catalysts, sensors, or metal-organic frameworks. The ability to tune the electronic properties of the triazine ring through substitution could also be exploited in the development of organic electronic materials.

Potential Impact on Chemical Synthesis and Interdisciplinary Scientific Fields

The continued investigation into the chemistry of 1,3,5-triazinane-2-thiones, including compounds like this compound, is poised to have a significant impact on both the field of chemical synthesis and other scientific disciplines.

The development of new and efficient synthetic methodologies for the construction of these complex heterocyclic systems will not only expand the toolkit of synthetic organic chemists but also facilitate the creation of large and diverse libraries of compounds for high-throughput screening. This, in turn, could accelerate the discovery of new drugs and materials. The pursuit of greener and more sustainable synthetic routes, such as those employing microwave-assisted or ultrasound-assisted methods, is also a key aspect of this research. mdpi.com

The interdisciplinary impact of this research is substantial. In medicinal chemistry, the discovery of new bioactive 1,3,5-triazinane-2-thiones could lead to the development of novel treatments for a range of diseases. nih.gov In materials science, the unique properties of these compounds could be harnessed to create advanced materials with applications in electronics, catalysis, and sensing. Furthermore, the study of the structure-property relationships in this class of compounds will contribute to a more fundamental understanding of chemical bonding and reactivity, benefiting the broader scientific community.

Q & A

Q. What are the most reliable synthetic routes for 5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of triazinane-thione derivatives typically involves cyclization reactions. For example, thiourea derivatives can react with aldehydes or ketones under acidic or catalytic conditions. A study demonstrated that 1,3,5-triazinane-2,4-dithiones were synthesized using 1-arylthioureas and aliphatic carboxylic acids with FeCl₃·6H₂O as a catalyst, achieving yields >80% under mild conditions (60–80°C, 4–6 hours) . For 5-cyclohexyl-1-ethyl derivatives, analogous methods could employ cyclohexyl isocyanate and ethylamine precursors. Key variables include catalyst choice (Lewis acids like FeCl₃ enhance cyclization), solvent polarity, and temperature control to minimize side reactions.

Q. How can spectroscopic techniques (NMR, FT-IR) be optimized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Focus on the deshielded protons adjacent to sulfur (thione group), typically appearing at δ 3.5–4.5 ppm. The cyclohexyl group shows multiplet signals at δ 1.0–2.0 ppm .

- ¹³C NMR : The thiocarbonyl (C=S) carbon resonates at δ 180–200 ppm, while triazinane ring carbons appear at δ 50–70 ppm .

- FT-IR : The C=S stretch is observed at 1200–1250 cm⁻¹, and N-H stretches (if present) at 3200–3400 cm⁻¹ .

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

Q. What crystallization strategies are effective for obtaining single crystals of triazinane-thione derivatives for X-ray diffraction?

- Methodological Answer : Slow evaporation of a polar aprotic solvent (e.g., DMF or acetone) at 4°C promotes crystal growth. For example, 1,3,5-tricyclohexyl-triazinane-2,4,6-trione formed single crystals via diffusion of hexane into a dichloromethane solution, yielding a monoclinic lattice (space group P2₁/c) . Use SHELXL for refinement, ensuring thermal displacement parameters (ADPs) are tightly constrained to avoid overfitting .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Computational Setup : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites .

- Reactivity Insights : Compare Mulliken charges on sulfur and nitrogen atoms to predict sites for electrophilic attacks (e.g., alkylation at sulfur).

- Validation : Overlay DFT-optimized structures with X-ray crystallographic data (RMSD < 0.1 Å) to confirm accuracy .

Q. What intermolecular interactions dominate the crystal packing of triazinane-thione derivatives, and how do they influence material properties?

- Methodological Answer : Hirshfeld surface analysis reveals dominant interactions:

- S···H Contacts : Contribute 15–20% of interactions (characteristic of thione groups).

- C-H···O/N : Account for 30–40% (e.g., cyclohexyl C-H donors interacting with triazinane acceptors) .

- π-π Stacking : Rare due to non-aromatic rings but possible in derivatives with aryl substituents.

These interactions dictate solubility and thermal stability; stronger S···H networks reduce solubility in nonpolar solvents.

Q. How do conflicting spectroscopic and crystallographic data for triazinane-thione derivatives arise, and how can they be resolved?

- Methodological Answer :

- Case Study : If NMR suggests a planar triazinane ring but X-ray shows puckering, reconcile this by:

(i) Verifying crystallographic R factors (<5% for high confidence).

(ii) Checking for dynamic effects in solution (NMR timescale vs. static crystal structure) . - Resolution : Use variable-temperature NMR to detect conformational flexibility or employ solid-state NMR to bridge solution/crystal data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.